N-(2,5-difluorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS No.: 866866-21-9
Cat. No.: VC4421694
Molecular Formula: C19H15F2N3O4S2
Molecular Weight: 451.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866866-21-9 |
|---|---|
| Molecular Formula | C19H15F2N3O4S2 |
| Molecular Weight | 451.46 |
| IUPAC Name | N-(2,5-difluorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15F2N3O4S2/c1-11-2-5-13(6-3-11)30(27,28)16-9-22-19(24-18(16)26)29-10-17(25)23-15-8-12(20)4-7-14(15)21/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | LHDWNXACSCFHPJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F |
Introduction
Structural Features and Chemical Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
-
Pyrimidinone Ring: This heterocyclic ring is known for its stability and biological activity.
-
Tosyl Group: A sulfonyl group attached to a toluene ring, which can participate in various chemical reactions.
-
Thioether Linkage: Provides a site for potential modifications and interactions.
These features suggest that the compound could undergo diverse synthetic pathways and modifications to enhance its efficacy and specificity in biological applications.
Synthesis and Potential Applications
While specific synthesis details for N-(2,5-difluorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide are not available, compounds with similar structures often involve multi-step synthesis protocols. These protocols typically require optimization of reaction conditions to maximize yield and purity.
Comparison with Similar Compounds
Similar compounds, such as N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, share structural similarities but differ in specific functional groups. For example, the presence of bromine instead of difluorophenyl can alter chemical and biological properties.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2,5-difluorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide | Not specified | Contains difluorophenyl and tosyl groups |
| N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide | Not specified | Contains bromine and tosyl groups |
| Sulfonamide derivatives | Various | Share sulfonamide functionality but differ in core structure |
Research Findings and Future Directions
Future research should focus on synthesizing this compound, evaluating its biological activities, and exploring its therapeutic potential through interaction studies with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume